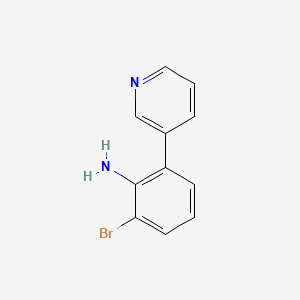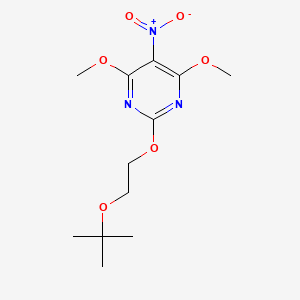
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy, dimethoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxypyrimidine.
Substitution: The tert-butoxyethoxy group is introduced via nucleophilic substitution reactions, often using tert-butyl alcohol and ethylene oxide in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxyethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, tert-butyl alcohol, ethylene oxide.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: 2-(2-Hydroxyethoxy)-4,6-dimethoxy-5-nitropyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Ethoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Methoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
Uniqueness
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
918444-85-6 |
|---|---|
Molekularformel |
C12H19N3O6 |
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-5-nitropyrimidine |
InChI |
InChI=1S/C12H19N3O6/c1-12(2,3)21-7-6-20-11-13-9(18-4)8(15(16)17)10(14-11)19-5/h6-7H2,1-5H3 |
InChI-Schlüssel |
GITXEPHEKWFOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
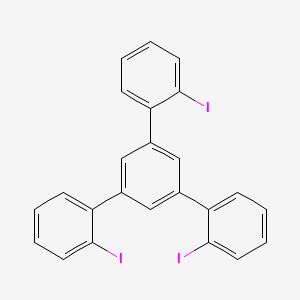
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
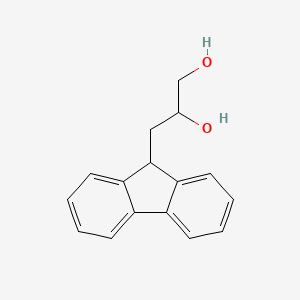
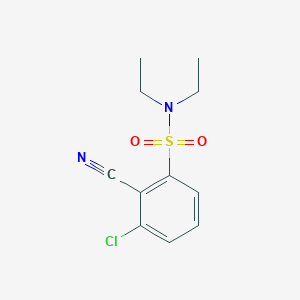
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
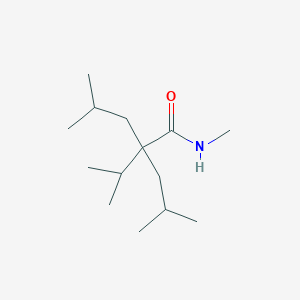
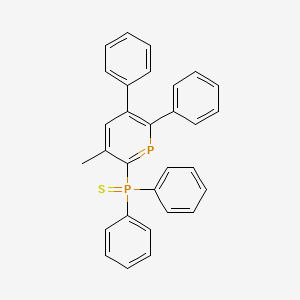
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
